6-bromo-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
This compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BROMO-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE
- 6-BROMO-N,N-BIS(4-METHOXYBENZYL)-4-METHYL-5-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE
Uniqueness
6-BROMO-N-[(4-METHYLPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, a pyridine ring, and a bromine atom. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H17BrN2O3 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
6-bromo-N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c1-15-5-7-16(8-6-15)14-26(22-4-2-3-11-25-22)23(28)21-13-19(27)18-12-17(24)9-10-20(18)29-21/h2-13H,14H2,1H3 |
InChI Key |
XYDZKMMQEPAITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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